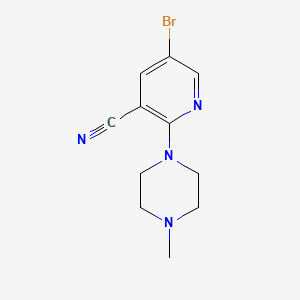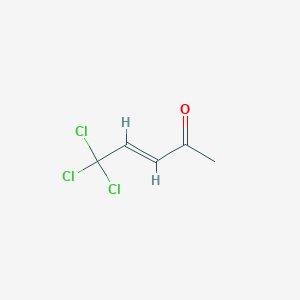![molecular formula C9H14O3 B12086407 2,4-Dioxaspiro[5.5]undecan-3-one CAS No. 4437-72-3](/img/structure/B12086407.png)
2,4-Dioxaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxaspiro[5.5]undecan-3-one: is a spirocyclic compound featuring a quaternary carbon stereocenter. This structural motif contributes to its conformational rigidity and potential biological activity. The compound consists of a spirocyclic dioxaspiro[5.5]undecane ring system, which includes two oxygen atoms in the spiro bridge. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
One-Pot Synthesis: Terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones can be synthesized via a one-pot Knoevenagel—Diels—Alder reaction using L-proline as the catalyst.
Industrial Production:: Industrial-scale production methods for this compound are not widely reported, as it is primarily studied in research settings.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions may occur at functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Mechanism of Action
The exact mechanism by which 2,4-dioxaspiro[5.5]undecan-3-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While 2,4-dioxaspiro[5.5]undecan-3-one is unique in its spirocyclic structure, other related compounds include:
Meldrum’s Acid Derivatives: Similar spirocyclic systems.
Barbituric Acid Fragments: Valuable intermediates in natural product synthesis.
Properties
CAS No. |
4437-72-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,4-dioxaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C9H14O3/c10-8-11-6-9(7-12-8)4-2-1-3-5-9/h1-7H2 |
InChI Key |
GNBBYCONYQUDGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


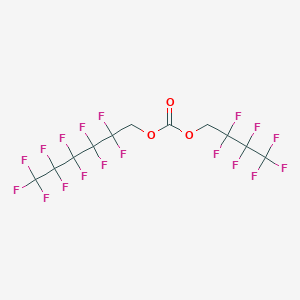
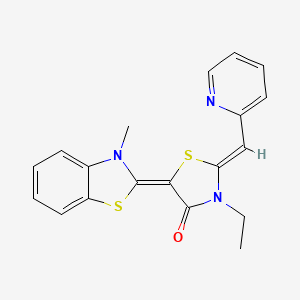
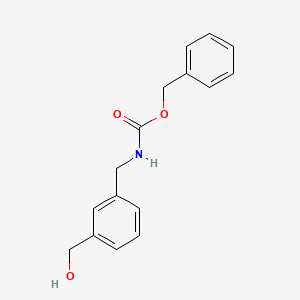
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
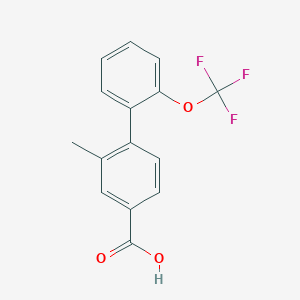
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
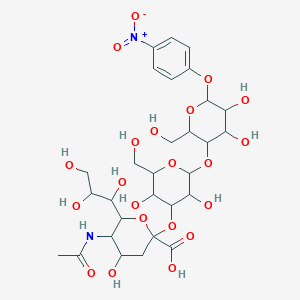
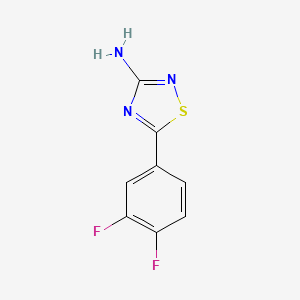
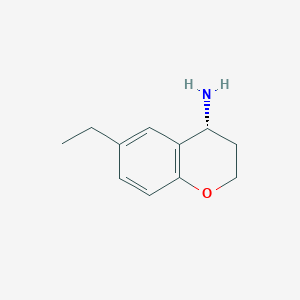

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)
